![molecular formula C13H8F3N3O3 B3022230 Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1142211-08-2](/img/structure/B3022230.png)
Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
The compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found in many drugs due to their varied and significant biological activities .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines can be synthesized through various methods. One method involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a pyrazole ring fused with a pyrimidine ring . The specific structure of “Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific substituents present on the molecule . For instance, they can undergo various types of cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For instance, the trifluoromethyl group is known to have significant electronegativity .Scientific Research Applications
Antimicrobial Agent
Pyrazolo[1,5-a]pyrimidines have been found to exhibit antimicrobial properties. They can be used in the development of new drugs to combat various bacterial and fungal infections .
Anticancer Agent
These compounds have shown potential as anticancer agents. They can inhibit the growth of cancer cells and could be used in the development of new cancer therapies .
Anxiolytic Agent
Some pyrazolo[1,5-a]pyrimidines, such as ocinaplon, have been identified as anxiolytic agents. They can help reduce anxiety and could be used in the treatment of anxiety disorders .
Anti-proliferative Agent
Pyrazolo[1,5-a]pyrimidines have demonstrated anti-proliferative activity. They can inhibit the proliferation of cells, which is particularly useful in the context of cancer treatment .
Analgesic Agent
These compounds have been found to possess analgesic properties. They can help relieve pain and could be used in the development of new pain relief medications .
Antioxidant Agent
Pyrazolo[1,5-a]pyrimidines have shown antioxidant activity. They can help protect cells from damage caused by free radicals and could be used in the development of new antioxidant supplements .
Carboxylesterase Inhibitor
These compounds have been found to inhibit carboxylesterase, an enzyme involved in drug metabolism and detoxification. This property could be exploited in the development of drugs with improved pharmacokinetic profiles .
Selective Kinase Inhibitor
Pyrazolo[1,5-a]pyrimidines have been found to act as selective kinase inhibitors. They can inhibit the activity of specific kinases, proteins that play key roles in cell signaling. This property could be exploited in the development of targeted therapies for various diseases, including cancer .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O3/c1-21-12(20)8-6-11-17-7(9-3-2-4-22-9)5-10(13(14,15)16)19(11)18-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCGMUPDJHRMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119443 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-(2-furanyl)-7-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142211-08-2 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-(2-furanyl)-7-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-(2-furanyl)-7-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



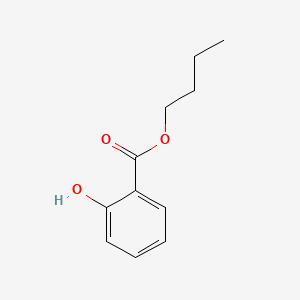

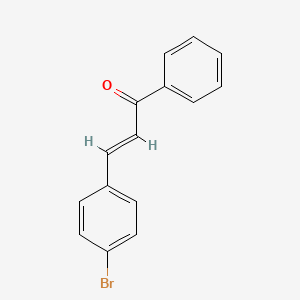
![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3022150.png)
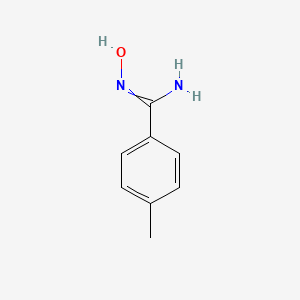
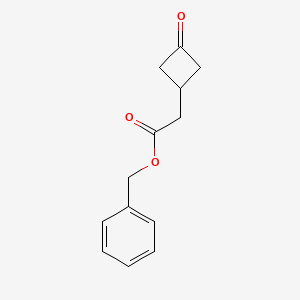
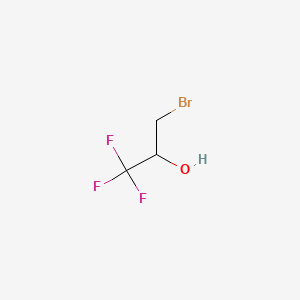




![7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3022165.png)

